molecular formula C14H20N2O4S B7087345 N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B7087345
M. Wt: 312.39 g/mol
InChI Key: CGAJSYKSVDYTNR-KIDURHIOSA-N
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Description

N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex organic compound featuring a furan ring, a cyclopropyl group, and a thiazinane ring

Properties

IUPAC Name

N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9-10(2)21(18,19)7-5-16(9)14(17)15-12-8-11(12)13-4-3-6-20-13/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,15,17)/t9?,10?,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAJSYKSVDYTNR-KIDURHIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(S(=O)(=O)CCN1C(=O)NC2CC2C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(S(=O)(=O)CCN1C(=O)N[C@@H]2C[C@H]2C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction or through direct furan synthesis methods.

    Construction of the Thiazinane Ring: This step involves the formation of the thiazinane ring, which can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Final Assembly: The final step involves coupling the cyclopropyl, furan, and thiazinane moieties under specific reaction conditions, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the cyclopropyl or thiazinane rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to cyclopropyl derivatives with modified functional groups.

Scientific Research Applications

N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to new insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide: can be compared with other compounds featuring furan rings, cyclopropyl groups, or thiazinane rings.

    Furan Derivatives: Compounds like furan-2-carboxylic acid or furan-2-ylmethanol.

    Cyclopropyl Derivatives: Compounds such as cyclopropylamine or cyclopropylcarbinol.

    Thiazinane Derivatives: Compounds like thiazinane-4-carboxylic acid or thiazinane-4-thiol.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological or chemical properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

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